4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl benzenecarboxylate
Overview
Description
“4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl benzenecarboxylate” is a chemical compound with the molecular formula C20H18N2O4 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring attached to a phenyl ring via a dimethoxymethyl group. The phenyl ring is further attached to a benzenecarboxylate group .Physical and Chemical Properties Analysis
The compound has a molecular weight of 350.37 . It has a density of 1.2±0.1 g/cm³, a boiling point of 419.2±45.0 °C at 760 mmHg, and a flash point of 207.3±28.7 °C . It has 6 hydrogen bond acceptors, 0 hydrogen bond donors, and 7 freely rotating bonds .Scientific Research Applications
Aldose Reductase Inhibitors and Antioxidant Properties
4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl benzenecarboxylate and its derivatives have been studied for their potential as aldose reductase (ALR2) inhibitors, exhibiting activities in the micromolar/submicromolar range. These compounds, particularly those with a hydroxy group in specific positions, enhance inhibitory potency. Importantly, these pyridopyrimidinones also display significant antioxidant properties, with catechol derivatives showing the best activity. This links the compound to potential therapeutic uses in conditions where aldose reductase inhibition and antioxidant effects are beneficial (La Motta et al., 2007).
Crystal Structure Analysis
The crystal structure of certain derivatives of this compound has been analyzed, revealing insights into their molecular arrangements and interactions. This type of analysis is crucial for understanding the physical and chemical properties of these compounds, which can influence their potential applications in various fields, including material science and pharmacology (Moser, Bertolasi, & Vaughan, 2005).
Herbicidal Applications
Compounds like ZJ0273, which is structurally related to this compound, have been used as broad-spectrum herbicidal ingredients for weed control. The synthesis and study of labeled versions of these compounds facilitate research into their metabolism, mode of action, environmental behavior, and fate (Yang, Ye, & Lu, 2008).
Nonlinear Optical Properties
Research into pyrimidine derivatives, including those related to this compound, has shown promising applications in nonlinear optics (NLO). These studies include structural analysis, natural bonding orbital analysis, and evaluation of nonlinear optical properties, suggesting potential for use in optoelectronic applications (Hussain et al., 2020).
Antimicrobial Studies
Linked heterocyclics containing pyrimidine structures have been synthesized and tested for antimicrobial activity against various organisms. This highlights the potential of this compound derivatives in developing new antimicrobial agents (Reddy et al., 2010).
Future Directions
Properties
IUPAC Name |
[4-[4-(dimethoxymethyl)pyrimidin-2-yl]phenyl] benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-24-20(25-2)17-12-13-21-18(22-17)14-8-10-16(11-9-14)26-19(23)15-6-4-3-5-7-15/h3-13,20H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMMUJAMACXUOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=NC(=NC=C1)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301191807 | |
Record name | Phenol, 4-[4-(dimethoxymethyl)-2-pyrimidinyl]-, 1-benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301191807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24822109 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477870-43-2 | |
Record name | Phenol, 4-[4-(dimethoxymethyl)-2-pyrimidinyl]-, 1-benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477870-43-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 4-[4-(dimethoxymethyl)-2-pyrimidinyl]-, 1-benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301191807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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